![molecular formula C19H36O2S2 B12629116 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane CAS No. 918343-94-9](/img/structure/B12629116.png)
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis due to their stability and reactivity. This particular compound features a methoxymethoxy group and a non-4-en-1-yl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable dithiane precursor with a methoxymethoxybutyl halide and a non-4-en-1-yl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The methoxymethoxy and non-4-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound’s dithiane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. Additionally, the methoxymethoxy and non-4-en-1-yl groups can modulate the compound’s reactivity and binding affinity to target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane
- 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dioxane
- 4-Methoxy-2-methylphenylboronic acid
Uniqueness
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both the methoxymethoxy and non-4-en-1-yl groups allows for versatile chemical modifications and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918343-94-9 |
|---|---|
Molekularformel |
C19H36O2S2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
2-[4-(methoxymethoxy)butyl]-2-non-4-enyl-1,3-dithiane |
InChI |
InChI=1S/C19H36O2S2/c1-3-4-5-6-7-8-9-13-19(22-16-12-17-23-19)14-10-11-15-21-18-20-2/h6-7H,3-5,8-18H2,1-2H3 |
InChI-Schlüssel |
DDONLKFBZLIGMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCC1(SCCCS1)CCCCOCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



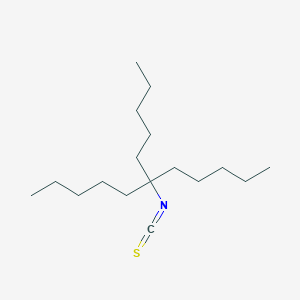
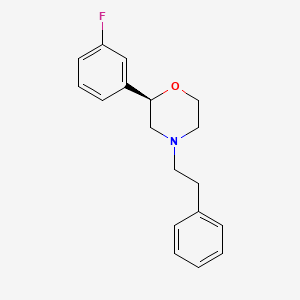




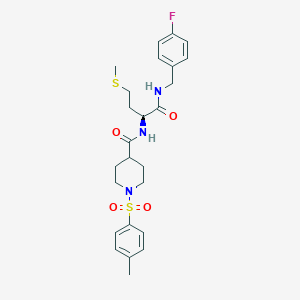
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
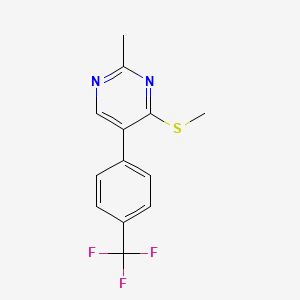
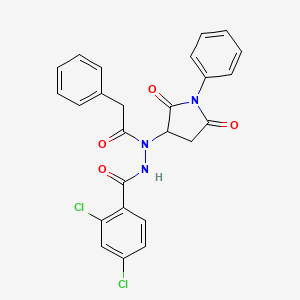
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
